Cinnamylpiperazine

Cerebral vasodilation QSAR Calcium channel blocker design

Cinnamylpiperazine (trans-1-cinnamylpiperazine, CAS 18903-01-0/87179-40-6) is a piperazine derivative bearing a 3-phenylprop-2-enyl (cinnamyl) substituent at the N1 position. With molecular formula C₁₃H₁₈N₂, molecular weight 202.30 g/mol, and an ACD/LogP of 2.05, this building block features a trans-configured double bond that creates a rigid, conjugated linker between the piperazine core and the terminal phenyl ring.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B8809312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamylpiperazine
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC=CC2=CC=CC=C2
InChIInChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2
InChIKeyWGEIOMTZIIOUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamylpiperazine (CAS 18903-01-0): Core Scaffold, Physicochemical Identity, and Industrial Relevance


Cinnamylpiperazine (trans-1-cinnamylpiperazine, CAS 18903-01-0/87179-40-6) is a piperazine derivative bearing a 3-phenylprop-2-enyl (cinnamyl) substituent at the N1 position [1]. With molecular formula C₁₃H₁₈N₂, molecular weight 202.30 g/mol, and an ACD/LogP of 2.05, this building block features a trans-configured double bond that creates a rigid, conjugated linker between the piperazine core and the terminal phenyl ring . Cinnamylpiperazine serves as the essential synthetic intermediate for two globally marketed calcium channel blockers—flunarizine and cinnarizine—and constitutes the pharmacophoric scaffold for the emerging class of cinnamylpiperazine synthetic opioids including bucinnazine (AP-237) and 2-methyl AP-237 [2].

Why Cinnamylpiperazine Cannot Be Replaced by Benzylpiperazine or Other Piperazine Building Blocks in Drug Development


The cinnamylpiperazine scaffold is structurally and pharmacologically irreducible to simpler piperazine analogs such as benzylpiperazine (BZP). The defining trans double bond in the cinnamyl linker imposes a planar, sp²-hybridized geometry that restricts conformational freedom, directly impacting receptor binding topology, π-stacking capability, and logP-dependent membrane partitioning [1]. In contrast, benzylpiperazine possesses a fully saturated sp³ linker (ACD/LogP 1.36 vs. 2.05 for cinnamylpiperazine), yielding higher conformational flexibility but lower lipophilicity—a ~0.7 log unit difference that translates to approximately 5-fold greater n-octanol/water partitioning for the cinnamyl scaffold . QSAR studies have demonstrated that the vinylogous extension from benzyl to cinnamyl in 1-benzhydryl-4-substituted-piperazines produces measurable gains in both cerebral vasodilating potency and duration of action compared to the clinical agents cinnarizine and flunarizine [2]. Furthermore, the cinnamyl moiety enables stereochemical differentiation; the (E)- and (Z)-isomers of 1-benzhydryl-4-cinnamylpiperazine exhibit divergent anticancer cytotoxicity, with the (Z)-isomer (cis-flunarizine) displaying an IC₅₀ of 13.23 ± 3.51 µM against HeLa cells—activity entirely absent in the saturated benzyl analog series [3]. Generic substitution with benzylpiperazine therefore forfeits the stereoelectronic and pharmacokinetic properties that define the cinnamylpiperazine pharmacophore.

Cinnamylpiperazine: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs and In-Class Comparators


Cerebral Vasodilating Potency and Duration of Action: 1-Cinnamyl-4-diphenylmethylpiperazines vs. Cinnarizine and Flunarizine

In a QSAR-driven lead optimization study, 1-cinnamyl-4-diphenylmethylpiperazine derivatives were designed as vinylogs of the benzyl series and directly compared with the clinical reference compounds cinnarizine and flunarizine in cerebral vasodilating assays. The cinnamyl-containing compounds exhibited both stronger vasodilating potency and a longer duration of effect than cinnarizine and flunarizine, validating the QSAR prediction that the vinylogous extension enhances pharmacodynamic activity [1].

Cerebral vasodilation QSAR Calcium channel blocker design

MAO-B Binding Paradox: Favorable In Silico Docking Scores vs. Insufficient In Vitro Affinity of Fluorinated Cinnamylpiperazines Compared to l-Deprenyl

Ten novel fluorinated cinnamylpiperazines (compounds 8–17) were evaluated for MAO-B binding using a competitive radioligand assay with l-[³H]Deprenyl on rat brain homogenates. All ten cinnamylpiperazines exhibited IC₅₀ values >10 µM, compared to l-Deprenyl which displayed a KD of 19.75 ± 4.60 nM—a greater than 500-fold difference in binding affinity. Paradoxically, in silico docking (GOLD 5.5) against human MAO-B (PDB ID: 2BYB) yielded Goldscores of 65–75 for the cinnamylpiperazines, superior to l-Deprenyl's Goldscore of 51.3, indicating that while the cinnamylpiperazine scaffold can achieve enthalpically favorable binding poses occupying both substrate and entrance cavities, the net binding free energy is insufficient for high-affinity target engagement [1].

MAO-B inhibition PET tracer development Molecular docking

µ-Opioid Receptor (MOR) Activation: Cinnamylpiperazine Synthetic Opioids Exhibit Distinct Efficacy-Potency Profile Relative to Fentanyl

The MOR activation potential of four cinnamylpiperazine synthetic opioids (2-methyl AP-237, AP-237, para-methyl AP-237, and AP-238) was quantified using a β-arrestin2 recruitment assay with hydromorphone as the reference full agonist (Emax = 100%). AP-238 was the most potent cinnamylpiperazine tested, with an EC₅₀ of 248 nM. 2-Methyl AP-237 achieved the highest efficacy (Emax = 125% of hydromorphone). However, all four cinnamylpiperazines demonstrated substantially lower MOR activation potency than fentanyl [1]. In postmortem toxicology cases, 2-methyl AP-237 blood concentrations ranged from 820 to 5,800 ng/mL (n = 4 cases), and AP-238 concentrations were 87 and 120 ng/mL (n = 2 cases)—concentrations markedly higher than those typically observed for fentanyl in fatal overdoses, consistent with the lower in vitro potency [1].

µ-Opioid receptor β-arrestin2 recruitment Synthetic opioid toxicology

Lipophilicity Differentiation: Cinnamylpiperazine (LogP 2.05) vs. Benzylpiperazine (LogP 1.36)—Impact on Passive Membrane Permeability and BBB Penetration Potential

The ACD/LogP of cinnamylpiperazine is 2.05, compared to 1.36 for benzylpiperazine—a difference of approximately 0.7 log units . This corresponds to a ~5-fold higher n-octanol/water partition coefficient for the cinnamyl scaffold. In the context of CNS drug design, the logD₇.₄ values calculated for fluorinated cinnamylpiperazines (range 2.31–3.55) fall within the optimal window for passive blood-brain barrier diffusion (logD 2–4) [1]. Benzylpiperazine's lower logP places it below this optimal range for CNS penetration, while its ACD/LogD at pH 7.4 of -0.32 indicates significantly reduced membrane partitioning under physiological conditions compared to cinnamylpiperazine's behavior .

Lipophilicity LogP Blood-brain barrier penetration

Anticonvulsant Activity Benchmarking: Flunarizine Defines the Efficacy Ceiling for Cinnamylpiperazine-Derived Anticonvulsants

A series of cinnamylpiperazine derivatives was synthesized and screened for anticonvulsant activity using the maximal electroshock (MES) test and rotarod test in KunMing mice. Flunarizine (compound 4i), the clinical reference containing the cinnamylpiperazine core, exhibited an ED₅₀ of 38.1 mg/kg (i.p.), TD₅₀ of 164.3 mg/kg (i.p.), and a protective index (PI = TD₅₀/ED₅₀) of 4.3 by intraperitoneal administration. Oral administration yielded ED₅₀ of 56.8 mg/kg, TD₅₀ of 456.3 mg/kg, and PI of 8.0. Critically, among all synthesized flunarizine analogs, none surpassed flunarizine in anticonvulsant efficacy, establishing the parent cinnamylpiperazine pharmacophore as the activity-defining scaffold [1]. This contrasts with the vasodilation findings above, where cinnamyl derivatives outperformed flunarizine, highlighting target-dependent differentiation within the same chemical class.

Anticonvulsant activity Maximal electroshock (MES) Protective index

Dopamine D2 Receptor Binding Profile: Cinnamylpiperazine Derivatives Retain High D2 Affinity Distinct from Benzylpiperazine-Class Ligands

A series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines was evaluated for binding to D2, 5-HT₁A, 5-HT₂A, and α₁ adrenergic receptors using radioligand-binding assays. All compounds demonstrated high affinity for the D2 receptor and low-to-moderate affinity for 5-HT₁A and 5-HT₂A receptors, with large variability in α₁ receptor affinities [1]. This binding profile mirrors the receptor fingerprint of atypical antipsychotics. For context, flunarizine—the clinically used 1-benzhydryl-4-cinnamylpiperazine—binds to rat striatal D2 receptors with a Ki of 112 ± 9 nM (displacement of [³H]spiperone) [2]. In comparison, benzylpiperazine derivatives show substantially lower D2 affinity (Ki values typically >400 nM at human D2/D3 receptors) and a distinct serotonergic-dopaminergic balance, reflecting the impact of the cinnamyl linker geometry on receptor recognition [3].

Dopamine D2 receptor Atypical antipsychotic Radioligand binding

Cinnamylpiperazine: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Calcium Channel Blocker Drug Development and Flunarizine/Cinnarizine Analog Synthesis

Cinnamylpiperazine is the direct N-alkylation substrate for producing flunarizine (via reaction with 4,4'-difluorobenzhydryl chloride) and cinnarizine (via reaction with benzhydryl chloride). QSAR evidence demonstrates that the cinnamyl moiety confers superior cerebral vasodilating potency and prolonged duration of action compared to the benzyl series [1]. Procurement of cinnamylpiperazine with verified trans-stereochemistry (CAS 87179-40-6, ≥95% purity) is essential for synthesizing stereochemically defined 1-benzhydryl-4-cinnamylpiperazine derivatives, as the (Z)-isomer exhibits distinct anticancer activity (IC₅₀ 13.23 µM, HeLa) not observed with the (E)-configuration [2].

MAO-B PET Tracer Lead Optimization Using Cinnamylpiperazine Scaffolds with Characterized Binding Paradox

Fluorinated cinnamylpiperazines occupy both the substrate and entrance cavities of human MAO-B with docking Goldscores (65–75) superior to l-Deprenyl (51.3), yet exhibit IC₅₀ values >10 µM—a binding paradox that provides a unique structure-based design opportunity [1]. Researchers developing reversible MAO-B PET tracers can leverage the favorable binding pose geometry of the cinnamylpiperazine scaffold while engineering substituents that strengthen interactions with ILE316 and TYR residues in the entrance cavity to bridge the affinity gap from µM to nM range. The established logD₇.₄ range of 2.31–3.55 for fluorinated derivatives confirms passive BBB permeability suitability [1].

Forensic Toxicology Reference Standards for Cinnamylpiperazine-Class Synthetic Opioids

The emergence of cinnamylpiperazine synthetic opioids (AP-237, 2-methyl AP-237, AP-238) as distinct chemotypes structurally unrelated to fentanyl necessitates procurement of the parent cinnamylpiperazine scaffold as a synthetic precursor for analytical reference standard preparation [1][2]. The in vitro MOR activation data (AP-238 EC₅₀ 248 nM; 2-methyl AP-237 Emax 125%) and postmortem concentration ranges (2-methyl AP-237: 820–5,800 ng/mL) provide quantitative benchmarks for method validation in forensic LC-MS/MS workflows [1]. Cinnamylpiperazine serves as the common intermediate for synthesizing the full panel of reported cinnamylpiperazine opioids, enabling comprehensive toxicology screening method development.

Antipsychotic Lead Discovery Targeting D2/5-HT₁A Receptor Profile

1-Cinnamyl-4-(2-methoxyphenyl)piperazines exhibit a receptor binding signature—high D2 affinity with low-to-moderate 5-HT₁A and 5-HT₂A affinities—that recapitulates the pharmacological fingerprint of clinically established atypical antipsychotics [1]. The rigid trans-cinnamyl linker enforces a geometry favorable for edge-to-face aromatic interactions with phenylalanine and tyrosine residues in the D2 binding pocket, as validated by docking studies [1]. For medicinal chemistry programs, cinnamylpiperazine provides a structurally constrained scaffold that can be elaborated at the N4 position with diverse aryl substituents to systematically tune the D2/5-HT₁A selectivity ratio.

Quote Request

Request a Quote for Cinnamylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.